5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-(3-pyridinyl)pyrimidine
Description
This pyrimidine derivative (CAS: 338962-05-3, molecular formula: C₁₇H₁₃Cl₂N₅, molecular weight: 358.23 g/mol) features a pyrimidine core substituted with:
Properties
IUPAC Name |
(3,5-dichlorophenyl)-[4-(4-methylphenyl)-2-pyridin-3-ylpyrimidin-5-yl]diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N5/c1-14-4-6-15(7-5-14)21-20(29-28-19-10-17(23)9-18(24)11-19)13-26-22(27-21)16-3-2-8-25-12-16/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADUKGRPVZDQTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC(=CC(=C3)Cl)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-(3-pyridinyl)pyrimidine typically involves multi-step organic reactions. One common method includes the diazotization of 3,5-dichloroaniline followed by coupling with 4-methylphenylpyrimidine under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the diazotization and coupling reactions are optimized for efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-(3-pyridinyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to amines.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-(3-pyridinyl)pyrimidine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-(3-pyridinyl)pyrimidine involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, affecting their function. The compound may also interact with cellular pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Structural Analogs in Pyrimidine and Heterocyclic Families
(a) 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine
- Structure : Pyrimidine core with 3,5-dichlorophenyl (position 6), phenyl (position 2), and trifluoromethyl (position 4) groups.
- Molecular Formula : C₁₇H₉Cl₂F₃N₂; Molecular Weight : 369.20 g/mol .
- Comparison: The trifluoromethyl group (strong electron-withdrawing) contrasts with the diazenyl group (electron-delocalizing) in the target compound. Higher hydrophobicity due to trifluoromethyl may improve membrane permeability.
(b) Triazole-Thione Derivatives ()
- Examples :
- Comparison: Core Structure: Triazole-thione vs. pyrimidine. Substituents: Shared 4-methylphenyl and chlorophenyl groups suggest similar synthetic strategies. Yields: 72–83% for triazoles vs.
(c) Bipyridine-Based Mᵖʳᵒ Inhibitors ()
- Examples :
- Comparison: Dichlorophenyl substitution correlates with improved inhibition (IC₅₀: 4.0 μM vs. 10.0 μM for monochlorophenyl analogs). Pyrimidine vs. bipyridine cores may alter binding kinetics due to differences in π-π stacking and hydrogen bonding.
Substituent Effects on Bioactivity and Stability
- Dichlorophenyl vs. Monochlorophenyl: Dichlorophenyl analogs (e.g., compound 4 ) show enhanced bioactivity, likely due to increased halogen bonding and lipophilicity.
- Diazenyl vs. Trifluoromethyl : Diazenyl groups may offer reversible binding (via isomerization), while trifluoromethyl enhances metabolic stability.
Biological Activity
The compound 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-(3-pyridinyl)pyrimidine , identified by its CAS number 338962-06-4, is a member of the pyrimidine class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C23H16Cl2N4
- Molecular Weight : 419.31 g/mol
- Structure : The compound features a pyrimidine core substituted with a diazenyl group and aromatic rings, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The diazenyl moiety is known to form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially disrupting cellular functions related to proliferation and inflammation.
Antiparasitic Activity
The compound's potential as an antiparasitic agent has been explored in the context of malaria. Compounds in the pyrimidine class have been evaluated for their inhibitory effects on Plasmodium falciparum dihydrofolate reductase (DHFR), an important enzyme in the parasite's folate synthesis pathway. In vitro studies suggest that similar pyrimidine derivatives possess promising inhibitory activities against DHFR, indicating potential for further development as antimalarial agents .
In Vitro Studies and Case Studies
A recent study synthesized a series of pyrimidine derivatives and assessed their biological activities, including inhibition of PfDHFR. The results showed that some compounds had Ki values ranging from 1.3 to 243 nM against wild-type strains, demonstrating significant potency . While specific data on the compound is not extensively documented, it is reasonable to infer similar activity based on structural similarities.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-[2-(3,5-dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-(3-pyridinyl)pyrimidine, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves diazo-coupling reactions between substituted pyrimidine intermediates and aryl diazonium salts. Key steps include:
- Base-mediated coupling : Use of NaOH or KOH in polar aprotic solvents (e.g., DCM) to facilitate diazenyl bond formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane mixtures to isolate the target compound (purity >95%) .
- Yield optimization : Adjusting stoichiometry (e.g., 1.2:1 molar ratio of diazonium salt to pyrimidine precursor) and temperature (0–5°C for diazonium stability) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolves bond angles and torsional strain in the pyrimidine core (e.g., mean C–C bond length deviation ≤0.005 Å) .
- NMR spectroscopy : H and C NMR identify substituent integration (e.g., 3,5-dichlorophenyl protons at δ 7.4–7.6 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 452.1) .
Advanced Research Questions
Q. How can researchers design experiments to investigate its enzyme inhibition mechanism (e.g., DHFR)?
- Methodological Answer :
- Competitive binding assays : Use recombinant DHFR with NADPH and dihydrofolate; monitor UV-Vis absorbance at 340 nm to quantify IC values .
- Crystallographic studies : Co-crystallize the compound with DHFR to map binding pockets (e.g., hydrophobic interactions with Phe31 and Tyr121 residues) .
- Control experiments : Compare inhibition kinetics with methotrexate (positive control) and validate via Lineweaver-Burk plots .
Q. How should contradictory bioactivity data (e.g., anticancer vs. toxicity) be resolved?
- Methodological Answer :
- Dose-response profiling : Test across a wide concentration range (nM to μM) in multiple cell lines (e.g., HeLa, MCF-7) to identify therapeutic windows .
- Apoptosis assays : Use Annexin V/PI staining and caspase-3 activation to distinguish cytotoxic vs. cytostatic effects .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) and account for batch variability .
Q. What experimental frameworks are used to study its environmental fate and ecotoxicology?
- Methodological Answer :
- Environmental partitioning : Use OECD 121 guidelines to measure log (octanol-water coefficient) and predict bioaccumulation .
- Degradation studies : Simulate UV exposure (λ = 254 nm) and HPLC-MS to track photolytic byproducts (e.g., chlorinated phenols) .
- Toxicity assays : Daphnia magna acute toxicity tests (EC determination) and algal growth inhibition (OECD 201) .
Data Contradiction and Reproducibility
Q. How can discrepancies in reported IC values across studies be addressed?
- Methodological Answer :
- Standardize assay conditions : Fix parameters like cell density (e.g., 10 cells/well), serum concentration (10% FBS), and incubation time (48 hr) .
- Inter-lab validation : Share reference samples between labs and use Bland-Altman plots to assess bias .
- Meta-analysis : Aggregate data from ≥5 independent studies using random-effects models to calculate weighted mean IC .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 215–218°C | |
| Solubility (DMSO) | Gravimetric analysis | 45 mg/mL | |
| Log | OECD 121 shake-flask | 3.8 ± 0.2 | |
| IC (DHFR) | Enzymatic assay | 12.3 ± 1.5 nM |
Notes
- Avoided commercial sources (e.g., BenchChem ) per guidelines.
- Advanced questions emphasize mechanistic studies and data reconciliation, while basic questions focus on synthesis and characterization.
- Methodological rigor aligns with protocols from crystallography , enzymology , and ecotoxicology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
